

Amicarbazone: A Comprehensive Toxicological and Ecotoxicological Profile

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Compound of Interest

Compound Name: Amicarbazone

Cat. No.: B1667049

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Executive Summary

Amicarbazone is a selective, pre- and post-emergence triazolone herbicide used to control annual broadleaf weeds and grasses in various agricultural and non-crop settings.^[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), which disrupts the electron transport chain in susceptible plants, leading to chlorosis, necrosis, and eventual death.^{[2][3]} While effective for its intended purpose, a thorough understanding of its toxicological and ecotoxicological profile is critical for assessing its environmental and human health risks.

This technical guide provides an in-depth analysis of the toxicological properties of **Amicarbazone** in mammalian systems and its ecotoxicological effects on non-target organisms. It summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for researchers, scientists, and regulatory professionals.

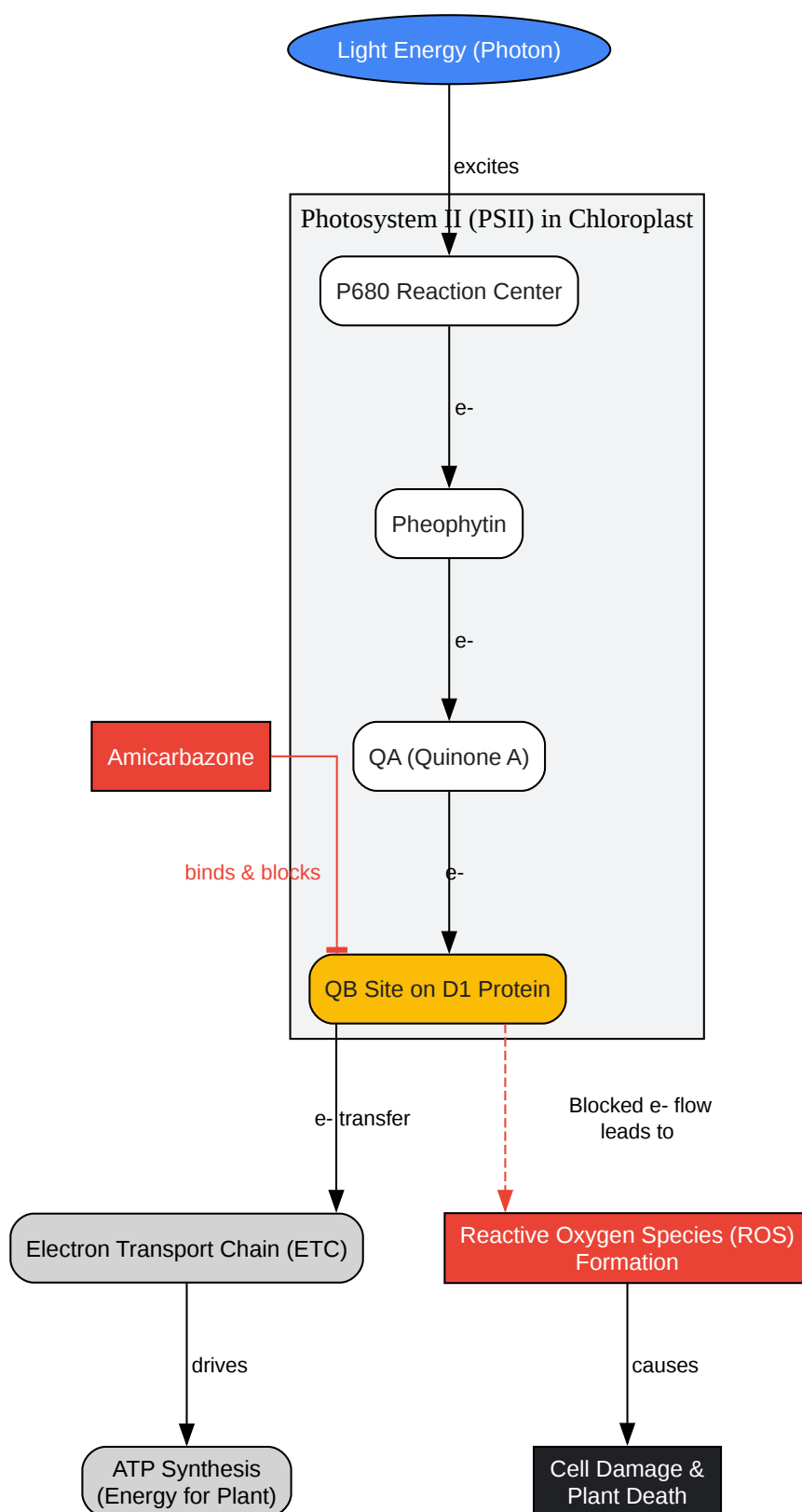
In mammals, **Amicarbazone** exhibits moderate acute oral toxicity and low dermal toxicity.^{[1][4]} The primary effects observed in subchronic and chronic studies include decreased body weight and impacts on the liver.^[5] While acute neurotoxicity has been observed at higher doses, **Amicarbazone** is not considered carcinogenic or mutagenic, and it does not show evidence of increased susceptibility in developmental or reproductive studies.^[5]

From an ecotoxicological perspective, the most significant concern is **Amicarbazone**'s high toxicity to aquatic plants and algae.^{[4][6]} It is moderately toxic to aquatic invertebrates, birds,

and honeybees, but demonstrates low acute toxicity to fish.[1][7] The compound's environmental fate is characterized by high mobility in soil and a corresponding risk of leaching into groundwater, although it is not expected to bioaccumulate.[1][6] Furthermore, its degradation can result in by-products that are also highly mobile and may, under certain conditions, be more toxic than the parent compound.[6][8]

Mechanism of Action

Amicarbazone belongs to the triazolone class of herbicides and functions as a potent inhibitor of photosynthetic electron transport.[3][9] It binds to the Q_B binding site on the D1 protein within Photosystem II (PSII) of plant chloroplasts.[3][9] This binding action blocks the flow of electrons from PSII to the plastoquinone pool, effectively interrupting the entire photosynthetic process. [2] The subsequent buildup of high-energy electrons leads to the formation of reactive oxygen species, which cause lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[3][10]



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Caption: Amicarbazone's mode of action via PSII inhibition.

Toxicological Profile (Mammalian & Human Health)

The toxicological database for **Amicarbazone** is extensive, providing a clear picture of its effects on mammalian systems. The U.S. Environmental Protection Agency (EPA) has classified **Amicarbazone** as "Not likely to be carcinogenic to humans" and has found no evidence of mutagenicity.[\[5\]](#)

Acute Toxicity

Amicarbazone is categorized as moderately toxic upon acute oral exposure and demonstrates low toxicity via dermal and inhalation routes.[\[1\]](#)[\[4\]](#) It is reported to be a skin and eye irritant.[\[11\]](#)[\[12\]](#)

Endpoint	Species	Value (mg/kg or mg/L)	Reference
Oral LD ₅₀	Rat (male)	1015 - 1300 mg/kg	[1] [4]
Oral LD ₅₀	Rat (female)	1105 mg/kg	[13]
Dermal LD ₅₀	Rat	> 2000 mg/kg	[1] [4]
Inhalation LC ₅₀ (4-hr)	Rat	> 2.24 mg/L	[1] [4]

Subchronic and Chronic Toxicity

In long-term animal studies, the primary target organs for **Amicarbazone** toxicity are the liver and thyroid.[\[5\]](#) Observed effects include decreased body weight and changes in thyroid hormones, although mechanistic studies indicated the thyroid effects were secondary to the impacts on the liver.[\[5\]](#) Mice were found to be more sensitive to these effects than rats or dogs.[\[5\]](#)

Specific Toxicities

- **Neurotoxicity:** An acute neurotoxicity study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 10 mg/kg bw.[\[14\]](#) At higher doses (LOAEL of 20 mg/kg/day), clinical signs such as eyelid ptosis, decreased approach response, and red nasal staining were observed.[\[5\]](#)[\[15\]](#) These acute neurotoxic effects were not seen in subchronic or developmental neurotoxicity studies.[\[5\]](#)

- Reproductive and Developmental Toxicity: Studies in rats and rabbits showed no evidence of increased susceptibility to fetuses following in-utero exposure.[\[5\]](#)[\[15\]](#) Any effects on pups, such as decreased weight, were observed at dose levels that also caused maternal toxicity.[\[5\]](#)
- Immunotoxicity: Evidence of immunotoxicity, including decreased spleen weight and suppressed antibody response, was observed, but only at doses higher than those that caused the primary liver and body weight effects.[\[5\]](#)

Toxicological Reference Values

Regulatory agencies have established reference doses for risk assessment based on the available toxicological data.

Reference Value	Value	Basis	Reference
Acute Reference Dose (ARfD)	0.1 mg/kg bw/day	Based on a NOAEL of 10 mg/kg bw from the acute neurotoxicity study in rats.	[14]
Acute Population Adjusted Dose (aPAD)	Varies by population	Used for acute dietary risk assessment. Infants are the most exposed group, utilizing up to 45% of the aPAD.	[5] [16]
Chronic Population Adjusted Dose (cPAD)	Varies by population	Used for chronic dietary risk assessment. Infants are the most exposed group, utilizing up to 61% of the cPAD.	[5]

Ecotoxicological Profile

The ecotoxicity of **Amicarbazone** varies significantly among different classes of organisms. The primary concern is its high toxicity to non-target aquatic plants.

Aquatic Ecotoxicity

Amicarbazone poses a low risk to fish but is moderately to highly toxic to aquatic invertebrates and extremely toxic to algae and aquatic plants, consistent with its herbicidal mode of action.[\[7\]](#)
[\[17\]](#)

Organism Type	Species	Endpoint (Duration)	Value	Reference
Fish (low toxicity)	Rainbow Trout (Oncorhynchus mykiss)	LC ₅₀ (96-hr)	> 120.4 mg/L	[4] [7]
Fish (low toxicity)	Bluegill Sunfish (Lepomis macrochirus)	LC ₅₀ (96-hr)	> 118 mg/L	[7]
Aquatic Invertebrate (moderate toxicity)	Water Flea (Daphnia magna)	EC ₅₀ (48-hr)	~40.8 mg/L	[4]
Algae (very high toxicity)	Green Algae (P. subcapitata)	EC ₅₀ (96-hr)	85.1 µg/L	[4]
Aquatic Plant (very high toxicity)	Marine Diatom	EC ₅₀	35 µg/L	[7] [18]

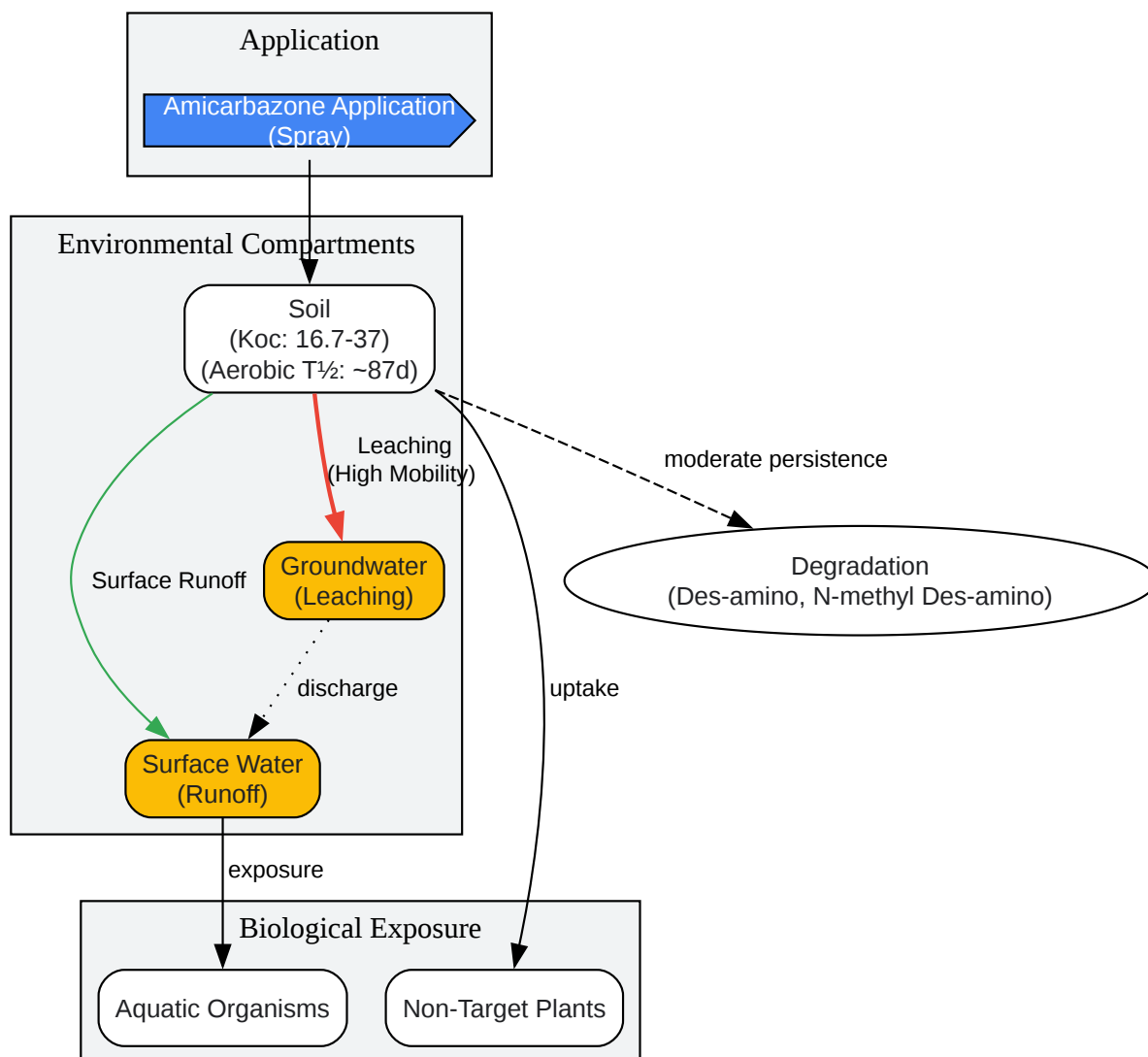
Terrestrial Ecotoxicity

Screening-level assessments indicate some risk to terrestrial organisms, which is typically mitigated through label requirements such as spray drift buffers.[\[6\]](#)

Organism Type	Endpoint	Toxicity Classification	Reference
Birds	Acute	Moderate	[1]
Mammals	Acute	Moderate	[1]
Honeybees (Apis mellifera)	Acute Oral	Moderate	[1]

Environmental Fate and Behavior

The environmental behavior of **Amicarbazone** is defined by its moderate persistence, high mobility in soil, and potential to leach into groundwater.



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Caption: Environmental fate and primary exposure pathways for **Amicarbazone**.

Parameter	Value	Significance	Reference
Aerobic Soil Half-life (T _{1/2})	~87 days	Moderately persistent	[6]
Field Soil Half-life (T _{1/2})	18 - 44 days	Non-persistent under field conditions	[7][12]
Soil Organic Carbon Partition Coeff. (K _{oc})	16.7 - 37.0 L/kg	Very high mobility; high risk of leaching	[6]
Hydrolysis	Stable in acidic/neutral pH	Persistent in most natural waters	[6]
Bioaccumulation Potential	Low	Not expected to accumulate in organisms	[6]

Degradation Products

Amicarbazone degrades in the environment to form several metabolites, primarily Des-amino, N-methyl Des-amino, and decarboxamide **amicarbazone**. [6] These degradates are noted to be very highly mobile and may also pose a risk to groundwater. [6] Some studies using advanced oxidation processes have shown that certain degradation pathways can result in transformation products that are more toxic to specific microorganisms than the parent **Amicarbazone** molecule, highlighting the importance of assessing the complete degradation pathway. [8][19]

Key Experimental Methodologies

Toxicological and ecotoxicological studies for pesticides like **Amicarbazone** are typically conducted following internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and comparability. [20][21][22]

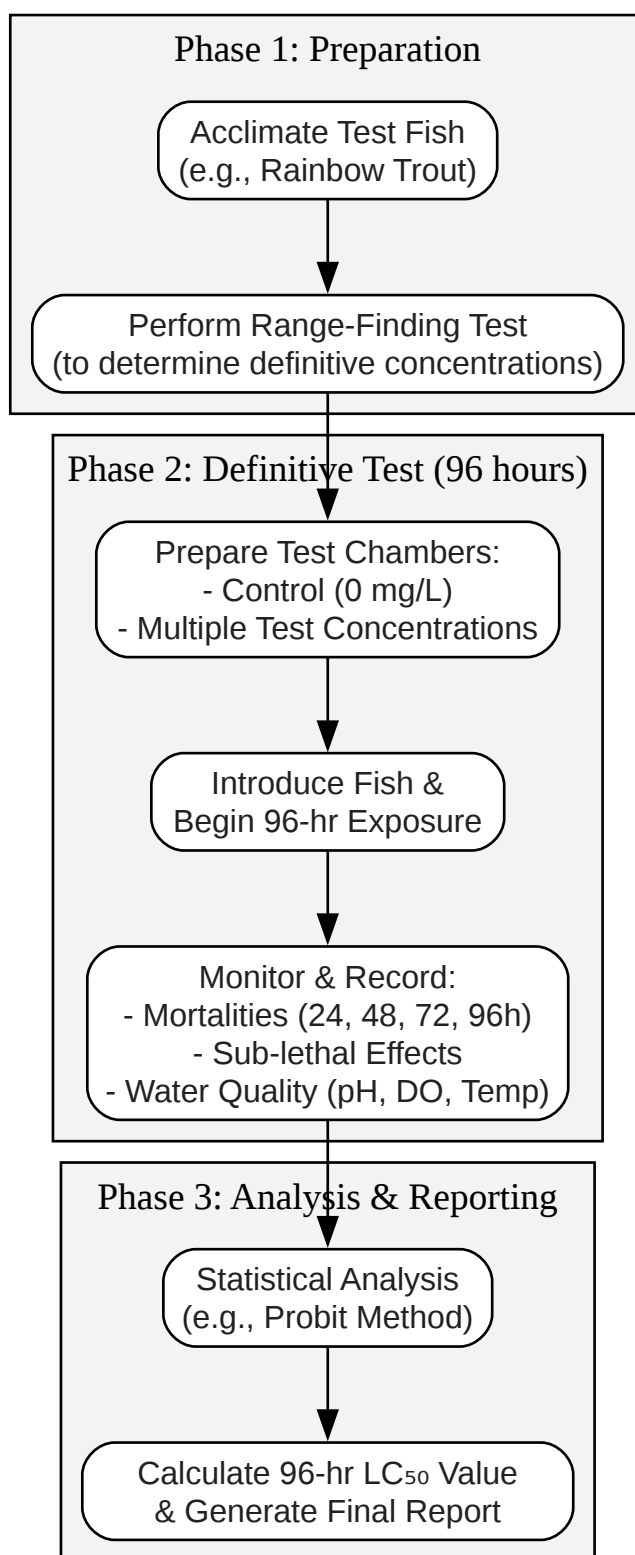
Acute Oral Toxicity (Mammalian) - OECD Guideline 423

- Principle: This is an acute fixed-dose procedure. Groups of fasted animals (typically rats), usually of a single sex, are dosed at one of the defined levels (e.g., 5, 50, 300, 2000 mg/kg).
- Protocol:

- Animals: Healthy, young adult rats are used after a period of acclimation. Food is withheld overnight before dosing.
- Dosing: The test substance is administered in a single dose by gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.
- Endpoint: The outcome is the observation of mortality or evident toxicity at a given dose level, which allows for classification into a GHS category and determination of an estimated LD₅₀.

Fish, Acute Toxicity Test - OECD Guideline 203

- Principle: To determine the concentration of a chemical that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.
- Protocol:
 - Test Organism: A recommended species, such as Rainbow Trout (*Oncorhynchus mykiss*), is acclimated to laboratory conditions.
 - Test Setup: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. A control group (no substance) is run in parallel.
 - Exposure: The exposure period is 96 hours. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.
 - Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any sub-lethal behavioral or physiological effects are also noted.
 - Endpoint: The 96-hour LC₅₀ is calculated using statistical methods (e.g., probit analysis).



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Caption: General workflow for a fish acute toxicity test (OECD 203).

Alga, Growth Inhibition Test - OECD Guideline 201

- Principle: To determine the effects of a substance on the growth of a freshwater microalgal species (e.g., *Pseudokirchneriella subcapitata*) over 72-96 hours.
- Protocol:
 - Test Organism: Exponentially growing cultures of the test alga are used.
 - Test Setup: Algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light, temperature, and continuous shaking.
 - Exposure: The typical duration is 72 or 96 hours.
 - Measurement: Algal growth is measured at least every 24 hours by determining cell concentration (e.g., using a particle counter or spectrophotometer).
 - Endpoint: The EC₅₀ is calculated for growth rate inhibition and yield reduction. The No-Observed-Effect-Concentration (NOEC) is also determined.

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